
Dimethyl 4,7-dioxodecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 4,7-dioxodecanedioate can be synthesized through pericyclic reactions involving the use of photochemical and pericyclic reaction conditions . One common method involves the reaction of dimethyl deca-4,6-dienedioate under specific conditions to yield this compound . The reaction typically requires the presence of a suitable catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,7-dioxodecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound include carboxylic acids, diols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,7-dioxodecanedioate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dimethyl 4,7-dioxodecanedioate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form decanedioic acid and methanol, which can then participate in various biochemical reactions . The presence of keto and ester groups allows it to interact with enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl decanedioate: Similar in structure but lacks the keto groups at the 4th and 7th positions.
Dimethyl fumarate: Contains ester groups but has a different carbon backbone and functional groups.
Dimethyl succinate: A shorter chain diester with similar ester functional groups but different reactivity.
Uniqueness
Dimethyl 4,7-dioxodecanedioate is unique due to the presence of both ester and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61597-49-7 |
|---|---|
Molekularformel |
C12H18O6 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
dimethyl 4,7-dioxodecanedioate |
InChI |
InChI=1S/C12H18O6/c1-17-11(15)7-5-9(13)3-4-10(14)6-8-12(16)18-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
SQERNLNSHUSGDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)CCC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


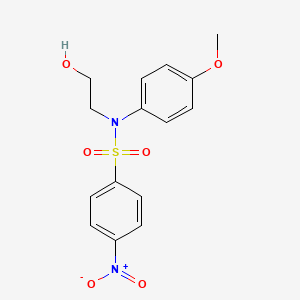
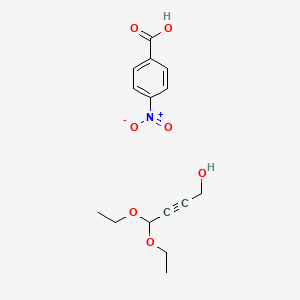
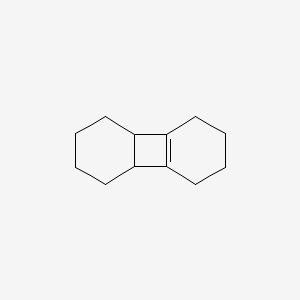
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
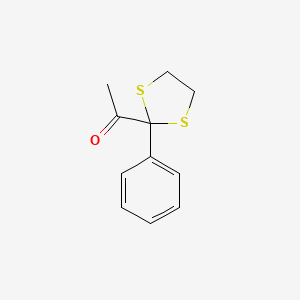
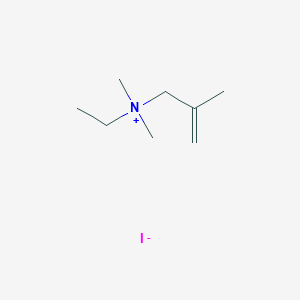
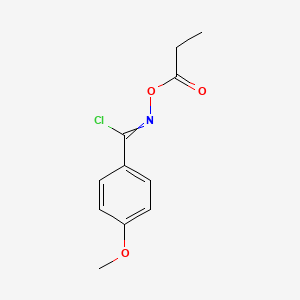
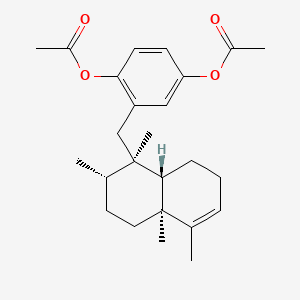
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)
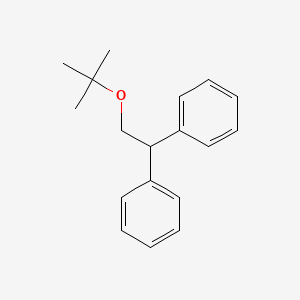
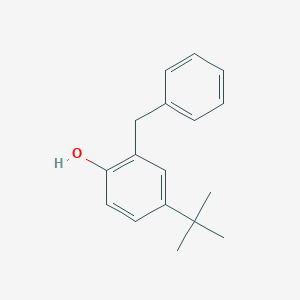
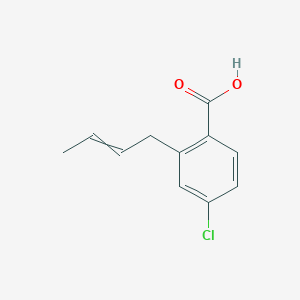
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
